
7-methoxy-2-(1,1,2,2,3,3,4,4-octafluorobutyl)-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-methoxy-2-(1,1,2,2,3,3,4,4-octafluorobutyl)-4H-chromen-4-one, also known as MOA-192, is a synthetic compound that has gained attention in the scientific community due to its potential in various research applications.
作用機序
7-methoxy-2-(1,1,2,2,3,3,4,4-octafluorobutyl)-4H-chromen-4-one works by binding to the orthosteric site of M1 mAChRs, which are primarily located in the hippocampus, cortex, and striatum of the brain. This binding blocks the activity of these receptors, which are involved in various cognitive and motor processes. By selectively blocking M1 mAChRs, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the selective blockage of M1 mAChRs in the brain, improved cognitive function in animal models of Alzheimer's disease and schizophrenia, and the potential to modulate dopamine signaling in the striatum. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
実験室実験の利点と制限
One advantage of using 7-methoxy-2-(1,1,2,2,3,3,4,4-octafluorobutyl)-4H-chromen-4-one in lab experiments is its selective binding to M1 mAChRs, which allows researchers to selectively block the activity of these receptors without affecting other subtypes. However, one limitation of using this compound is its potential off-target effects, which may affect the interpretation of experimental results.
将来の方向性
There are several future directions for 7-methoxy-2-(1,1,2,2,3,3,4,4-octafluorobutyl)-4H-chromen-4-one research, including the development of more selective M1 mAChR antagonists, the investigation of the potential therapeutic effects of this compound in various neurological and psychiatric disorders, and the exploration of the potential modulatory effects of this compound on other neurotransmitter systems, such as dopamine and glutamate.
Conclusion
This compound is a synthetic compound that has shown promise in various scientific research applications, particularly in the study of the distribution and function of M1 mAChRs in the brain. While more research is needed to fully understand the biochemical and physiological effects of this compound, its selective binding to M1 mAChRs has made it a valuable tool for studying the role of these receptors in various physiological and pathological processes.
合成法
7-methoxy-2-(1,1,2,2,3,3,4,4-octafluorobutyl)-4H-chromen-4-one can be synthesized through a multi-step process that involves the reaction between 7-methoxy-4-hydroxycoumarin and 1,1,2,2,3,3,4,4-octafluorobutyl bromide in the presence of a base, followed by a cyclization reaction with the help of a catalyst. This synthesis method has been optimized to produce high yields of this compound with high purity.
科学的研究の応用
7-methoxy-2-(1,1,2,2,3,3,4,4-octafluorobutyl)-4H-chromen-4-one has been used in various scientific research applications, including as a tool to study the distribution and function of muscarinic acetylcholine receptors (mAChRs) in the brain. This compound selectively binds to the M1 subtype of mAChRs, allowing researchers to selectively block the activity of these receptors without affecting other subtypes. This has been useful in studying the role of M1 mAChRs in various physiological and pathological processes, such as learning and memory, Alzheimer's disease, and schizophrenia.
特性
IUPAC Name |
7-methoxy-2-(1,1,2,2,3,3,4,4-octafluorobutyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F8O3/c1-24-6-2-3-7-8(23)5-10(25-9(7)4-6)12(17,18)14(21,22)13(19,20)11(15)16/h2-5,11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYWPGUOAYMJPNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C=C(O2)C(C(C(C(F)F)(F)F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F8O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

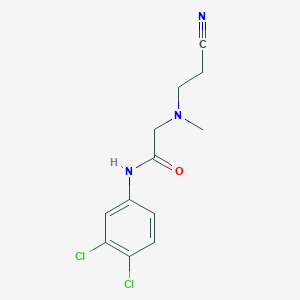
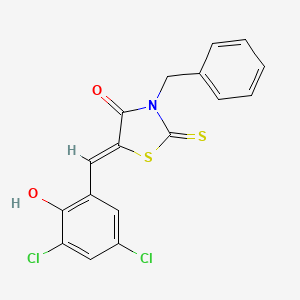
![2-[{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}(methyl)amino]ethanol](/img/structure/B4985553.png)

![6-(2,5-dimethoxyphenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4985559.png)
![N~2~-(4-methoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4985562.png)
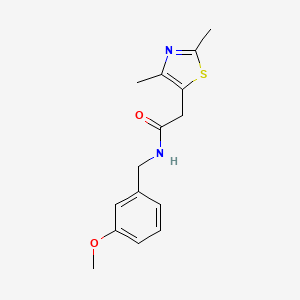

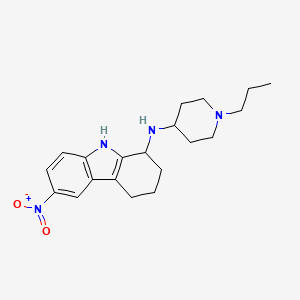
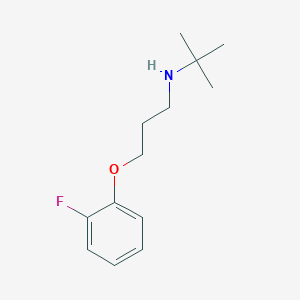
![4-chloro-N-{3-[(4-nitrophenyl)amino]propyl}benzamide](/img/structure/B4985625.png)

![2-(4-chlorophenyl)-4-[(5-nitro-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B4985645.png)
